4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Overview
Description
4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 4 and a dimethylpyrazolylmethyl substituent at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of 1,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine hydrate under reflux conditions.
Chlorination: The resulting 1,5-dimethyl-1H-pyrazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated intermediate is then subjected to alkylation with a suitable alkylating agent, such as benzyl chloride, to introduce the pyrazolylmethyl group.
Amination: Finally, the compound undergoes amination using ammonia or an amine source to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has been investigated for its potential as a pharmacophore. It shows promise in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to form hydrogen bonds, van der Waals interactions, and π-π stacking with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: Lacks the chloro and pyrazolylmethyl groups.
4-chloro-1H-pyrazole: Lacks the dimethyl and pyrazolylmethyl groups.
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: Lacks the chloro group.
Uniqueness
4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the chloro and pyrazolylmethyl groups enhances its reactivity and potential for interaction with various targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-6-7(3-12-14(6)2)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUQQSJMBFWALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2C=C(C(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159424 | |
Record name | 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-72-6 | |
Record name | 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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